Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl-

Description

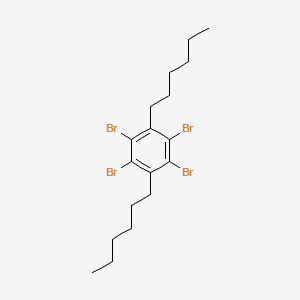

"Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl-" is a brominated aromatic compound characterized by a central benzene ring substituted with four bromine atoms at the 1,2,4,5-positions and two hexyl (-C₆H₁₃) chains at the 3,6-positions. These compounds belong to a family of alkyl-substituted tetrabromobenzenes, often explored for their flame-retardant properties due to high bromine content (≈60–70% by weight) and thermal stability. The hexyl chains likely enhance solubility in organic polymers and reduce volatility compared to shorter alkyl substituents.

Properties

IUPAC Name |

1,2,4,5-tetrabromo-3,6-dihexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Br4/c1-3-5-7-9-11-13-15(19)17(21)14(18(22)16(13)20)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUZXROWWKRJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=C(C(=C1Br)Br)CCCCCC)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449456 | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120173-17-3 | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- typically involves the bromination of a suitable benzene derivative. One common method is the bromination of 1,2,4,5-tetrahexylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hexyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include the corresponding hydrogenated benzene derivatives.

Scientific Research Applications

Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- depends on its specific application. In chemical reactions, it acts as a source of bromine or hexyl groups, participating in substitution, oxidation, or reduction reactions. In biological systems, its mechanism of action may involve interactions with cellular components, enzymes, or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Comparative Analysis

- Thermal Stability: Dihexyl/diheptyl variants: Longer alkyl chains (hexyl/heptyl) improve compatibility with nonpolar polymer matrices (e.g., polypropylene) and reduce sublimation during processing compared to methyl-substituted analogues . Bromomethyl derivative (CAS 39568-99-5): Higher bromine content (≈82%) enhances flame retardancy but may reduce thermal stability due to weaker C-Br bonds .

- Flame Retardancy: The pentabromophenoxy-substituted variant (CAS 58965-66-5) exhibits superior flame suppression due to synergistic gas-phase radical quenching and char formation, though it poses environmental concerns due to polybrominated dioxin risks .

Synthetic Complexity :

Data Tables

Table 1: Physicochemical Properties

Table 2: Regulatory Status

Biological Activity

Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- is a brominated aromatic compound with significant potential for biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its implications in various fields.

Chemical Structure and Synthesis

Molecular Formula: C18H26Br4

CAS Number: 120173-17-3

Molecular Weight: 562.0 g/mol

The compound is synthesized primarily through the bromination of hexyl-substituted benzene derivatives. A common method involves using bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions to achieve selective bromination at the desired positions on the benzene ring.

Biological Properties

Benzene derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties. The presence of multiple bromine atoms in this compound enhances its reactivity and potential interactions with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds like benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- may exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar brominated compounds against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- | E. coli | Moderate Inhibition |

| 1,2,4-Tribromobenzene | Staphylococcus aureus | Strong Inhibition |

| Tetrabromobisphenol A | Pseudomonas aeruginosa | Weak Inhibition |

Anticancer Activity

The anticancer potential of brominated compounds has been documented in various studies. These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by modulating signaling pathways related to cell proliferation and survival. For instance, research has shown that certain brominated compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of benzene, 1,2,4,5-tetrabromo-3,6-dihexyl- is primarily attributed to its ability to interact with cellular components:

- Cell Membrane Disruption: The lipophilic nature of the hexyl groups allows for incorporation into lipid membranes, potentially leading to increased permeability and cell lysis.

- Enzyme Inhibition: The bromine atoms can participate in nucleophilic substitution reactions affecting enzyme activity.

- Oxidative Stress Induction: By generating ROS upon metabolic activation in cells, this compound may lead to oxidative damage and subsequent apoptosis in susceptible cell lines .

Case Study 1: Toxicological Assessment

A study conducted on the metabolism of benzene derivatives illustrated that benzene undergoes oxidation primarily by cytochrome P450 enzymes. The metabolites formed can accumulate in bone marrow and induce genetic damage through oxidative stress mechanisms . This highlights the potential risks associated with exposure to such compounds.

Case Study 2: Environmental Impact

Research has indicated that brominated compounds can have long-lasting effects on aquatic ecosystems. For instance, studies have shown that similar compounds may disrupt endocrine functions in aquatic organisms due to their structural similarities to known endocrine disruptors like bisphenol A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.